![molecular formula C12H18BrNO B13283655 4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B13283655.png)
4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol is an organic compound that features a bromophenyl group attached to an amino-pentan-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol typically involves the reaction of 3-bromobenzylamine with pentanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalyst: Acidic or basic catalysts depending on the specific reaction pathway
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-{[(3-bromophenyl)methyl]amino}pentan-2-one.
Reduction: Formation of 4-{[(phenyl)methyl]amino}pentan-1-ol.
Substitution: Formation of 4-{[(3-methoxyphenyl)methyl]amino}pentan-1-ol.
Scientific Research Applications
4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity through halogen bonding, while the amino-pentan-1-ol moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Bromophenyl)methyl]amino}butan-1-ol
- 4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol
- 3-{[(3-Bromophenyl)methyl]amino}propan-1-ol
Uniqueness
4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol is unique due to its specific structural arrangement, which combines a bromophenyl group with an amino-pentan-1-ol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C12H18BrNO/c1-10(4-3-7-15)14-9-11-5-2-6-12(13)8-11/h2,5-6,8,10,14-15H,3-4,7,9H2,1H3 |
InChI Key |
RLFAISPHBCTYPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Cyclohexylethyl)amino]propane-1,3-diol](/img/structure/B13283586.png)
![2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride](/img/structure/B13283588.png)
![{3-[(2,2-Dimethylpropyl)amino]-2,2-dimethylpropyl}dimethylamine](/img/structure/B13283594.png)
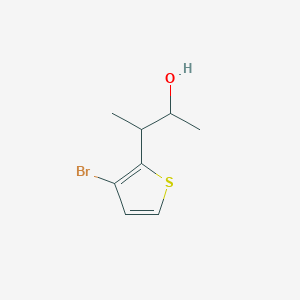
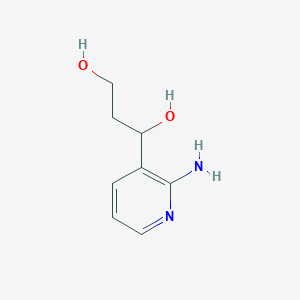
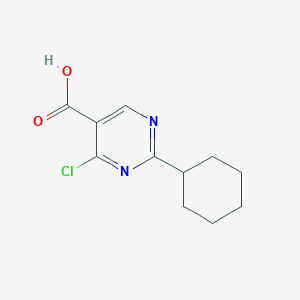
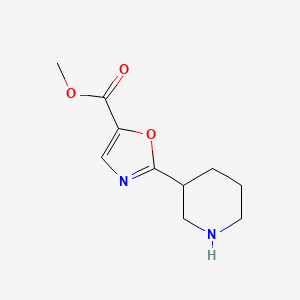
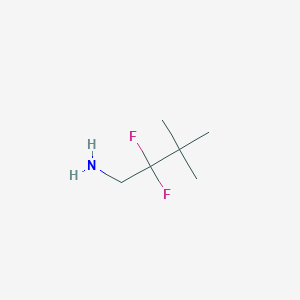
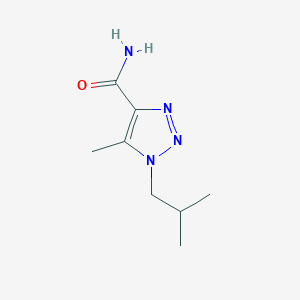
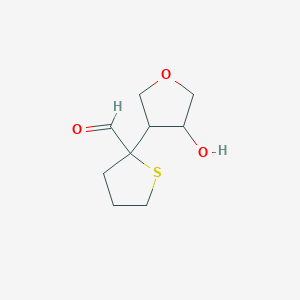
![5-[(2-Methylbutan-2-YL)oxy]pyridin-2-amine](/img/structure/B13283637.png)
![[5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13283653.png)
![7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13283661.png)
